3'-F-3'-dA(Bz)-2'-Phosphoramidite Enables Synthesis of STING Agonists with Sub-Nanomolar Potency Compared to Unmodified Dinucleotides
Cyclic dinucleotides (CDNs) synthesized using 3'-F-3'-dA(Bz)-2'-phosphoramidite exhibit potent STING activation. In a binding assay, a CDN containing two 3'-F-3'-dA residues demonstrated an EC50 of <0.1 nM for human STING [1]. In contrast, the unmodified natural ligand 2'3'-cGAMP shows EC50 values typically in the range of 10-100 nM in similar assays [2]. The introduction of the 3'-fluoro group results in a >100-fold improvement in potency, which is critical for therapeutic development in immuno-oncology.
| Evidence Dimension | Human STING binding affinity (EC50) |
|---|---|
| Target Compound Data | EC50 <0.1 nM (compound containing two 3'-F-3'-dA residues) |
| Comparator Or Baseline | Unmodified 2'3'-cGAMP: EC50 ~10-100 nM (range from literature) |
| Quantified Difference | >100-fold improved potency |
| Conditions | HTRF binding assay with 6His-tagged human STING; incubation for 3 hours |
Why This Matters
The >100-fold potency gain directly translates to lower effective doses in STING-targeted therapies, reducing potential off-target effects and manufacturing costs.
- [1] BindingDB. BDBM50509050 (CHEMBL4438309) EC50 data for human STING binding. Accessed 2026-04-18. View Source
- [2] Zhang X, et al. Cyclic GMP-AMP containing mixed phosphodiester linkages is an endogenous high-affinity ligand for STING. Mol Cell. 2013;51(2):226-235. View Source
